molecular formula C12H10BrNO2 B3200249 5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1017473-79-8

5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B3200249
CAS No.: 1017473-79-8
M. Wt: 280.12 g/mol
InChI Key: LYMROIBOVGNCJM-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and chemical biology research. It features a 1-methylpyrrole-2-carboxylic acid core that is substituted at the 5-position with a 3-bromophenyl group. This structure is analogous to diarylpyrrole motifs that have been extensively explored as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme . The bromophenyl moiety offers a versatile synthetic handle for further derivatization via metal-catalyzed cross-coupling reactions, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity . The methyl group on the pyrrole nitrogen and the carboxylic acid at the 2-position are key functional groups that influence the compound's electronic properties, binding affinity, and potential for fluorescent probe development, as similar pyrrole derivatives have shown utility in protein-templated fragment ligation applications . This product is intended for research purposes only, specifically for the development of novel anti-inflammatory agents, fluorescent molecular probes, and as a building block in organic synthesis. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-bromophenyl)-1-methylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-14-10(5-6-11(14)12(15)16)8-3-2-4-9(13)7-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMROIBOVGNCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Bromination: The introduction of the bromophenyl group can be achieved through electrophilic aromatic substitution. This involves the reaction of the pyrrole compound with bromobenzene in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, where the brominated pyrrole reacts with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or the bromophenyl group is oxidized.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are commonly employed.

Major Products

    Oxidation: Products may include bromophenyl-pyrrole-2-carboxylic acid derivatives with oxidized functional groups.

    Reduction: The major product is 5-phenyl-1-methyl-1H-pyrrole-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(3-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Bromophenyl Position: Meta vs. Para
  • 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic Acid ():
    The para-bromophenyl substitution reduces steric hindrance compared to the meta isomer. However, the absence of the 1-methyl group in this compound may decrease stability due to increased rotational freedom around the pyrrole ring. Molecular weight: 266.09 g/mol .
  • Target Compound :
    The meta-bromophenyl group introduces steric and electronic effects that could enhance binding specificity in biological systems (e.g., FPR2 receptor targeting inferred from furan analogs in ). Molecular weight: ~280.1 g/mol (calculated).
Halogen Variation: Bromine vs. Fluorine
  • 5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic Acid ():
    Fluorine's electronegativity and smaller size compared to bromine may alter dipole interactions and bioavailability. Molecular weight: 285.22 g/mol .

Functional Group Modifications

Carboxylic Acid Position
  • 5-(4-Bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid (): The carboxylic acid at the 3-position (vs. 2 in the target compound) may reduce hydrogen-bonding capacity.
Ester vs. Acid Derivatives
  • Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate ():
    The ethyl ester derivative lacks the carboxylic acid's ionizability, reducing water solubility but enhancing cell membrane permeability.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
5-(3-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid 3-Bromophenyl (5), methyl (1), COOH (2) ~280.1 (calc) High lipophilicity, potential FPR2 activity
5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid 4-Bromophenyl (5), COOH (2) 266.09 Lower steric hindrance, research use
5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid 4-Fluorophenyl (5), methyl (1), COOH (2) 285.22 Enhanced dipole interactions
5-(4-Bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid 4-Bromophenyl (5), ethylphenyl (1), methyl (2), COOH (3) 384.3 Discontinued due to complexity

Biological Activity

5-(3-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound with a unique heterocyclic structure, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H8BrNO2
  • Molecular Weight : 266.09 g/mol
  • Structure : The compound features a pyrrole ring substituted with a bromophenyl group and a carboxylic acid group, which contributes to its diverse chemical properties and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the pyrrole ring and subsequent functionalization to introduce the bromophenyl and carboxylic acid moieties. The specific synthetic routes can vary, but they often include reactions such as cyclization and substitution.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown varying degrees of activity against a range of microbial pathogens. However, specific studies focusing on this compound's efficacy against particular strains are still needed to establish its potential as an antimicrobial agent.

Anticancer Activity

Research has indicated that compounds within the pyrrole class can demonstrate significant antiproliferative effects against various cancer cell lines. For instance, related pyrrole derivatives have been shown to disrupt microtubule dynamics, which is crucial for cell division. A study highlighted that certain analogues exhibited potent antiproliferative activity with IC50 values in the low micromolar range .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

CompoundAntiproliferation IC50 (µM)Microtubule Depolymerization EC50 (µM)
Colchicine0.016 ± 0.0020.030
JG-03-140.036 ± 0.0020.490
This compoundTBDTBD

The exact mechanisms by which this compound exerts its anticancer effects remain to be fully elucidated. However, it is hypothesized that its structural features allow for effective interaction with cellular targets involved in proliferation and apoptosis pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of pyrrole derivatives indicates that modifications on the pyrrole ring significantly influence biological activity. The presence of electron-withdrawing groups, such as bromine, enhances the reactivity and potential efficacy of these compounds against cancer cells .

Case Studies

Several studies have explored the biological activity of pyrrole derivatives similar to this compound:

  • Antitumor Evaluation : A study on pyrrole-based compounds demonstrated that certain analogues could effectively inhibit tumor growth in various cancer cell lines through mechanisms involving microtubule destabilization .
  • Microtubule Targeting Agents : Research has shown that pyrrole derivatives can act as microtubule-targeting agents, disrupting normal cellular functions and leading to cell death in cancerous cells .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid, and what yields can be expected?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursors such as β-keto esters or diketones with appropriate amines, followed by bromination and hydrolysis. For example, a similar pyrrole-carboxylic acid derivative (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) was synthesized using ethyl acetoacetate, phenylhydrazine, and DMF-DMA, achieving yields of 85–95% after hydrolysis . Key steps include TLC monitoring (e.g., CH₃Cl-EtOH 10:1), acid-base extraction, and recrystallization with ethanol/water . For bromination, Suzuki-Miyaura coupling or direct electrophilic substitution may be employed, depending on regioselectivity requirements.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Identifies substituent environments (e.g., methyl groups at δ ~2.5–2.6 ppm, aromatic protons from the bromophenyl ring) .
  • ESIMS/LCMS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% by HPLC) .
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and N–H (if present) functional groups.
    Cross-referencing with computational data (e.g., DFT-predicted spectra) enhances accuracy .

Q. How can solubility challenges during experimental procedures be addressed?

  • Methodological Answer :

  • Use polar aprotic solvents (e.g., DMSO-d6, DMF) for NMR or reaction conditions.
  • Adjust pH during acid-base extraction (e.g., dilute HCl for protonation, NaHCO₃ for deprotonation) to isolate the carboxylic acid .
  • For crystallization, optimize solvent mixtures (e.g., ethanol/water gradients) to improve crystal lattice formation .

Advanced Research Questions

Q. How can analogues of this compound be designed to study the electronic effects of the bromophenyl substituent?

  • Methodological Answer :

  • Introduce electron-withdrawing (e.g., nitro, CF₃) or electron-donating (e.g., methoxy, methyl) groups at the 3-, 4-, or 5-positions of the phenyl ring via Suzuki coupling or Ullmann reactions .
  • Monitor electronic effects using Hammett σ constants or computational electrostatic potential (ESP) maps .
  • Compare reactivity in amidation or esterification reactions to assess substituent influence on carboxylate activation .

Q. What computational approaches predict reactive sites for derivatization or interaction with biological targets?

  • Methodological Answer :

  • Perform DFT calculations to map HOMO-LUMO distributions, identifying nucleophilic (e.g., pyrrole nitrogen) and electrophilic (e.g., carboxylic acid carbonyl) sites .
  • Use Fukui indices to quantify site-specific reactivity, validated by experimental derivatization yields (e.g., amidation at the carboxyl group) .
  • Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities with enzymes or receptors, guiding SAR optimization .

Q. How can contradictions between experimental and theoretical spectral data be resolved?

  • Methodological Answer :

  • Re-examine solvent effects (e.g., DMSO vs. gas-phase DFT) and tautomeric equilibria (e.g., keto-enol shifts) that may alter NMR or IR profiles .
  • Conduct conformational analysis via molecular dynamics (MD) to identify dominant solution-phase structures .
  • Validate with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in bond lengths or angles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
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5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

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